![molecular formula C24H19ClN6O4S B2824783 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893785-55-2](/img/structure/B2824783.png)
7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a fairly rigid structure. The electron-donating and -withdrawing properties of the different functional groups would also influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the furoyl moiety might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in different solvents, and stability under various conditions .Scientific Research Applications
- Results : Notably, a derivative with a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl group (5h) and two derivatives with 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl groups (5k and 5l) exhibited potent growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with MIC values as low as 16 μg/mL (16-fold more potent than ciprofloxacin). Most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
- Importance : Despite challenges in discovering new antimicrobial agents, fluoroquinolones remain crucial, and efforts continue to optimize their effectiveness .
Antimicrobial Activity
Medicinal Chemistry Research
Drug Development and Optimization
Infectious Disease Research
Structure-Activity Relationship (SAR) Studies
Pharmacological Profiling
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O4S/c25-16-8-9-19-18(15-16)21(29-10-12-30(13-11-29)24(32)20-7-4-14-35-20)26-22-23(27-28-31(19)22)36(33,34)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBPKAFBZURFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine |
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